molecular formula C15H20O2 B156103 beta-Dihydrolindenenol CAS No. 1618-84-4

beta-Dihydrolindenenol

Cat. No. B156103
CAS RN: 1618-84-4
M. Wt: 232.32 g/mol
InChI Key: KOUSZLSRRSPESN-ZKNHQXDVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Dihydrolindenenol is a chemical compound that belongs to the class of sesquiterpenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. Beta-Dihydrolindenenol has been studied extensively due to its potential uses in scientific research.

Mechanism Of Action

The mechanism of action of beta-Dihydrolindenenol is not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptors, which are involved in pain perception and immune function.

Biochemical And Physiological Effects

Beta-Dihydrolindenenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. It has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have anticancer effects by inducing cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using beta-Dihydrolindenenol in lab experiments is its potential for use in the development of new drugs and therapies. It has also been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations of using beta-Dihydrolindenenol is its limited availability and high cost.

Future Directions

There are several future directions for the study of beta-Dihydrolindenenol. One area of interest is the development of new drugs and therapies based on its properties. Another area of interest is the study of its potential uses in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to better understand its mechanism of action and cellular targets.

Synthesis Methods

Beta-Dihydrolindenenol can be synthesized through various methods, including the use of chemical reagents and enzymatic reactions. One of the most common methods is the oxidation of alpha-humulene, which is a natural sesquiterpene found in hops. The oxidation is typically carried out using a combination of sodium hypochlorite and acetic acid. Another method involves the use of enzymes, such as cytochrome P450 enzymes, to catalyze the conversion of alpha-humulene to beta-Dihydrolindenenol.

Scientific Research Applications

Beta-Dihydrolindenenol has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have potential uses in the development of new drugs and therapies.

properties

CAS RN

1618-84-4

Product Name

beta-Dihydrolindenenol

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol

InChI

InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1

InChI Key

KOUSZLSRRSPESN-ZKNHQXDVSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C

SMILES

CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C

Canonical SMILES

CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.